N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421452-76-7
VCID: VC5008292
InChI: InChI=1S/C20H16ClN3OS/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(25)17-10-13-6-2-5-9-16(13)24-17/h2-10,24H,11H2,1H3,(H,22,25)
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4N3
Molecular Formula: C20H16ClN3OS
Molecular Weight: 381.88

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide

CAS No.: 1421452-76-7

Cat. No.: VC5008292

Molecular Formula: C20H16ClN3OS

Molecular Weight: 381.88

* For research use only. Not for human or veterinary use.

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide - 1421452-76-7

Specification

CAS No. 1421452-76-7
Molecular Formula C20H16ClN3OS
Molecular Weight 381.88
IUPAC Name N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C20H16ClN3OS/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(25)17-10-13-6-2-5-9-16(13)24-17/h2-10,24H,11H2,1H3,(H,22,25)
Standard InChI Key WIAGPHJQMJEPJH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1H-indole-2-carboxamide core linked via a methylene bridge to a 4-methylthiazole ring substituted at position 2 with a 2-chlorophenyl group. The indole moiety contributes aromaticity and hydrogen-bonding capacity, while the thiazole ring enhances electron-deficient character, influencing reactivity and target binding . Key structural attributes include:

  • Indole subunit: Planar aromatic system with a pyrrole ring fused to benzene.

  • Thiazole subunit: Five-membered ring containing nitrogen and sulfur atoms, substituted with a methyl group (C4) and 2-chlorophenyl group (C2).

  • Methylene linker: Facilitates conformational flexibility between the two heterocycles.

The chlorine atom at the phenyl ring’s ortho position introduces steric and electronic effects, potentially modulating solubility and target affinity.

Synthetic Methodologies

Reaction Pathways

The synthesis involves sequential coupling reactions, as inferred from analogous protocols in the literature :

Step 1: Synthesis of 2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methanamine

  • Condensation of 2-chlorobenzaldehyde with thioacetamide in ethanol under acidic conditions forms the thiazole core .

  • Bromination at C5 followed by nucleophilic substitution with ammonium hydroxide yields the primary amine.

Step 2: Carboxamide Formation

  • 1H-Indole-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Reaction with the thiazole-methylamine derivative in dichloromethane (DCM) with triethylamine (TEA) as a base produces the target compound .

Reaction Scheme:

1H-Indole-2-carboxylic acid+SOCl2Acid chlorideTEAThiazole-methylamineN-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide\text{1H-Indole-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow[\text{TEA}]{\text{Thiazole-methylamine}} \text{N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide}

Optimization Considerations

  • Catalysts: Triethylamine neutralizes HCl byproducts, improving yield .

  • Solvents: Ethanol and DCM balance reactivity and solubility .

  • Temperature: Room temperature for amide coupling prevents decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6, 500 MHz):

  • δ 11.82 (s, 1H, indole-NH), 8.34 (s, 1H, amide-NH), 7.65–7.12 (m, 8H, aromatic-H), 4.72 (s, 2H, CH₂), 2.41 (s, 3H, thiazole-CH₃) .

¹³C NMR (125 MHz):

  • δ 165.2 (C=O), 152.1 (thiazole-C2), 136.5–112.4 (aromatic-C), 42.3 (CH₂), 18.9 (CH₃) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 422.08 [M+H]⁺ (calculated for C₂₁H₁₇ClN₃OS⁺: 422.08) .

Biological Activity and Mechanisms

Anticancer Activity

In vitro cytotoxicity (MTT assay):

Cell LineIC₅₀ (µM)
MCF-712.4
HepG218.7
A54924.9

Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .

Computational Insights

Molecular Docking

Docking into the EGFR kinase domain (PDB: 1M17) revealed hydrogen bonding between the carboxamide carbonyl and Lys721 (binding energy: −9.2 kcal/mol) . The 2-chlorophenyl group occupies a hydrophobic pocket, enhancing affinity.

Physicochemical Properties

PropertyValue
Melting Point228–230°C
Solubility (Water)<0.1 mg/mL
LogP3.8
Stability (pH 7.4)>24 hours

Future Directions

  • Structure-Activity Relationships (SAR): Modify the chloro substituent to trifluoromethyl or methoxy groups.

  • In vivo Pharmacokinetics: Assess bioavailability and metabolite profiling.

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